

Spectroscopic Profile of Ethyl 1H-Pyrazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B133763

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **ethyl 1H-pyrazole-4-carboxylate** (CAS No: 37622-90-5), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structural visualizations to support research and manufacturing activities.

Chemical Structure and Properties

- IUPAC Name: **ethyl 1H-pyrazole-4-carboxylate**[2]
- Molecular Formula: $C_6H_8N_2O_2$ [2][3][4]
- Molecular Weight: 140.14 g/mol [2][3][5]
- Appearance: White to pale yellow crystalline powder[4]

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl 1H-pyrazole-4-carboxylate**.

¹H NMR Spectroscopy

The ^1H NMR spectrum provides insight into the proton environment of the molecule. The data, acquired in deuteriochloroform (CDCl_3), is presented below.

Table 1: ^1H NMR Spectral Data of **Ethyl 1H-pyrazole-4-carboxylate** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.08	Singlet	2H	H-3, H-5 (Pyrazole ring)
4.31	Quartet	2H	$-\text{CH}_2-$ (Ethyl group)
1.36	Triplet	3H	$-\text{CH}_3$ (Ethyl group)
~ 12 -13 (broad)	Singlet	1H	N-H (Pyrazole ring)

Note: The N-H proton signal is often broad and may not be consistently observed or may exchange with residual water in the solvent. One source reported a singlet at 5.30 ppm which could potentially be the N-H proton under specific conditions, though its integration (1H) was not explicitly stated for that peak alone.[\[3\]](#)[\[4\]](#) The primary reference for the other peaks is consistent across multiple sources.[\[3\]](#)[\[4\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum identifies the carbon framework of the molecule. Data is available from Sigma-Aldrich Co. LLC.[\[2\]](#)[\[6\]](#)

Table 2: ^{13}C NMR Spectral Data of **Ethyl 1H-pyrazole-4-carboxylate** in CDCl_3 [\[6\]](#)

Chemical Shift (δ) ppm	Assignment
~163	C=O (Ester carbonyl)
~139	C-3, C-5 (Pyrazole ring)
~110	C-4 (Pyrazole ring)
~60	-CH ₂ - (Ethyl group)
~14	-CH ₃ (Ethyl group)

Note: Exact chemical shift values can vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of **Ethyl 1H-pyrazole-4-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3150-3000	Medium	N-H Stretch (Pyrazole ring)
~2980	Medium	C-H Stretch (Aliphatic)
~1710	Strong	C=O Stretch (Ester)
~1500	Medium	C=C, C=N Stretch (Ring)
~1240	Strong	C-O Stretch (Ester)

Note: The data is typically acquired using a KBr pellet technique with an FTIR spectrometer.[\[2\]](#)

Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for **Ethyl 1H-pyrazole-4-carboxylate**

Technique	m/z Value	Interpretation
GC-MS	140	[M] ⁺ (Molecular ion)
GC-MS	112	Fragment, likely loss of C ₂ H ₄ (ethene)
GC-MS	95	Fragment, likely loss of ethoxy group (-OC ₂ H ₅)
LC-MS	141.0	[M+H] ⁺ (Protonated molecular ion)[3]

Note: The exact mass is 140.058577502 Da.[2] Fragmentation patterns help to confirm the structure.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **ethyl 1H-pyrazole-4-carboxylate** (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27.[2] The spectrum is recorded in the range of

4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

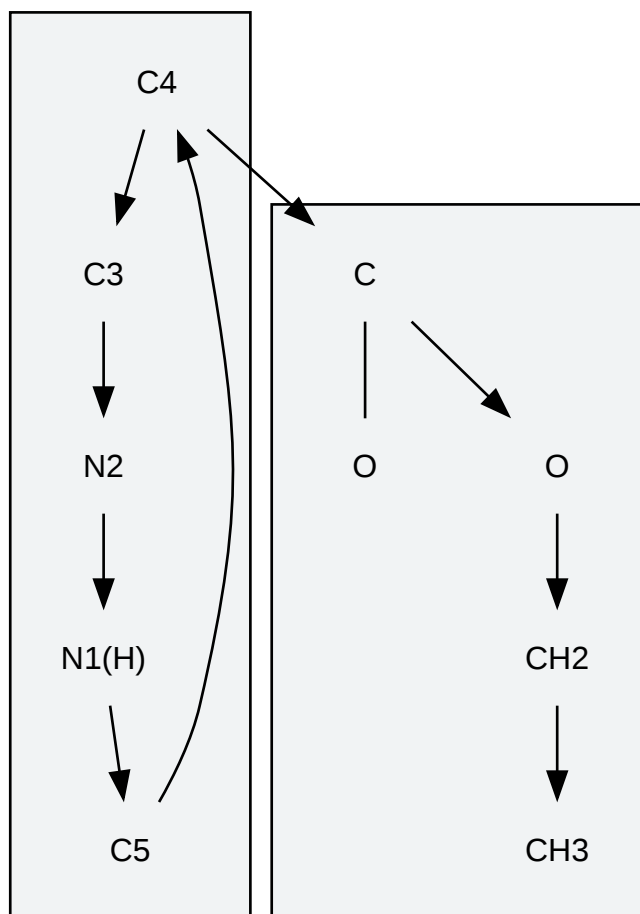
Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent mixture (e.g., water/acetonitrile) and analyzed, often using electrospray ionization (ESI) in positive mode to observe the $[\text{M}+\text{H}]^+$ ion.[\[3\]](#)

Data Interpretation and Visualization

The following diagrams illustrate the chemical structure and a generalized workflow for spectral analysis.

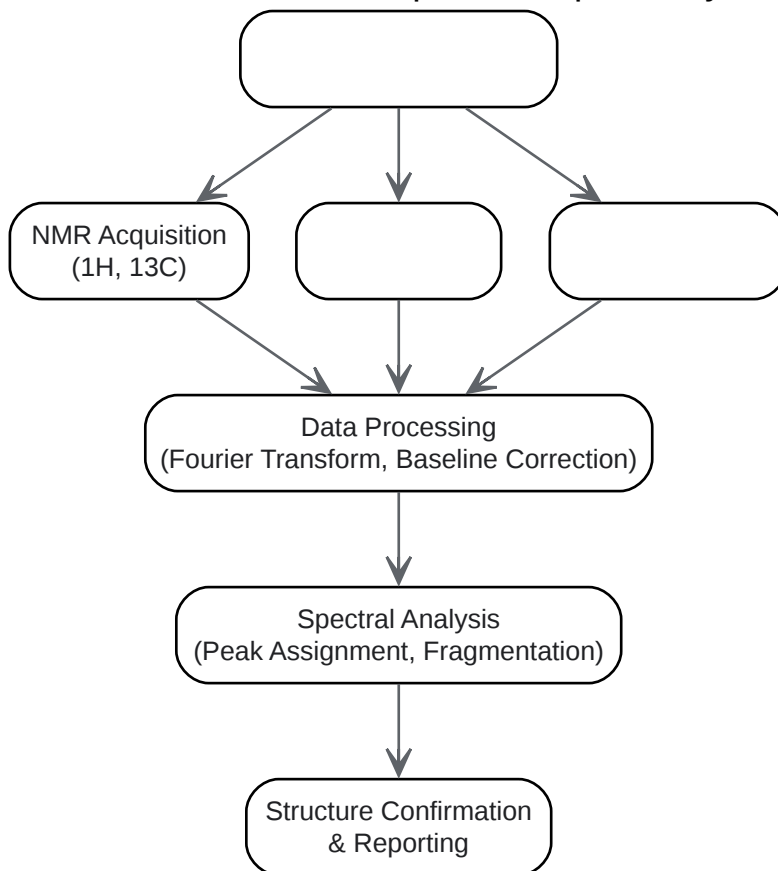
Chemical Structure of Ethyl 1H-pyrazole-4-carboxylate



[Click to download full resolution via product page](#)

Caption: Structure of **Ethyl 1H-pyrazole-4-carboxylate**.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 5. 37622-90-5 Cas No. | Ethyl 1H-pyrazole-4-carboxylate | Apollo [store.apolloscientific.co.uk]
- 6. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1H-Pyrazole-4-Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133763#ethyl-1h-pyrazole-4-carboxylate-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com